

Certificate of Analysis for 3-Nitrobutyrophenone reference standard

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Compound of Interest

Compound Name: 3-Nitrobutyrophenone

Cat. No.: B1360299

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A Comparative Guide to 3-Nitrobutyrophenone Reference Standards

For researchers, scientists, and drug development professionals, the quality and characterization of a reference standard are paramount for accurate analytical results. This guide provides a detailed comparison of a typical Certificate of Analysis (CoA) for a **3-Nitrobutyrophenone** reference standard against a common alternative, 4-Nitrobutyrophenone. The data presented is illustrative, based on common specifications for nitroaromatic ketone reference standards, to highlight key analytical parameters and methodologies.

Comparison of Analytical Data

The following tables summarize the typical analytical specifications and results for a primary reference standard of **3-Nitrobutyrophenone** and a comparative alternative, 4-Nitrobutyrophenone.

Table 1: Identity and Physical Properties

Test	Specification	Illustrative Result:	Illustrative Result:
		3-Nitrobutyrophenoene	4-Nitrobutyrophenoene
Appearance	White to off-white solid	Conforms	Conforms
Melting Point	Report Value	78 - 81 °C	76 - 79 °C
Infrared (IR) Spectrum	Conforms to structure	Conforms	Conforms
¹ H-NMR Spectrum	Conforms to structure	Conforms	Conforms
Mass Spectrum (MS)	Conforms to structure	Conforms	Conforms

Table 2: Purity and Impurity Profile

Test	Method	Specification	Illustrative	Illustrative
			Result: 3-Nitrobutyrophenoene	Result: 4-Nitrobutyrophenoene
Purity (by HPLC)	HPLC	≥ 99.5%	99.8%	99.7%
Loss on Drying	Gravimetric	≤ 0.5%	0.15%	0.20%
Residue on Ignition	Gravimetric	≤ 0.1%	0.05%	0.06%
Heavy Metals	ICP-MS	≤ 10 ppm	< 10 ppm	< 10 ppm
Residual Solvents	GC-HS	Meets USP <467>	Conforms	Conforms

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical analysis procedures.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the reference standard by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 4.6 mm x 250 mm, 5 μ m particle size.
- Mobile Phase: A gradient of Acetonitrile and Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
- Procedure:
 - Equilibrate the HPLC system with the mobile phase.
 - Inject a blank (mobile phase).
 - Inject the prepared sample solution.
 - Record the chromatogram for a sufficient run time to elute all components.
 - Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the identity of the compound by comparing its infrared spectrum to the known spectrum of the structure.

- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the reference standard.
- Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Record the infrared spectrum of the sample from 4000 cm^{-1} to 400 cm^{-1} .
 - Compare the resulting spectrum with a reference spectrum for **3-Nitrobutyrophenone**. The positions of the major absorption bands should be concordant with the reference.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

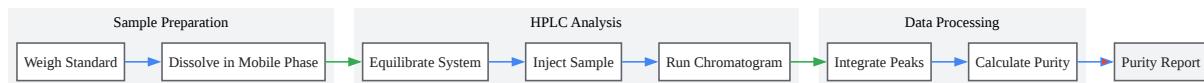
¹H-NMR spectroscopy provides detailed information about the molecular structure of the compound, confirming the identity and arrangement of protons.

- Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz).
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of the deuterated solvent.
- Procedure:

- Acquire the $^1\text{H-NMR}$ spectrum.
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the signals and determine the chemical shifts.
- The chemical shifts, splitting patterns, and integral values should be consistent with the structure of **3-Nitrobutyrophenone**.

Visualized Workflows

The following diagrams illustrate the workflows for the described experimental protocols.



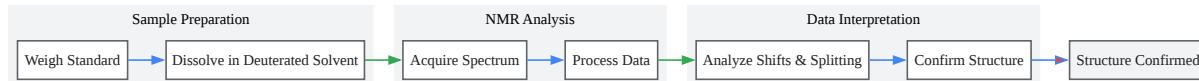
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HPLC Purity Determination Workflow



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FTIR Identity Confirmation Workflow

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